molecular formula C13H24ClNO2 B2381065 1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride CAS No. 2230802-92-1

1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride

Cat. No.: B2381065
CAS No.: 2230802-92-1
M. Wt: 261.79
InChI Key: PEJQMCXRNJWQDK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-(azepan-1-ylmethyl)cyclopentane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2.ClH/c15-12(16)13(7-3-4-8-13)11-14-9-5-1-2-6-10-14;/h1-11H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJQMCXRNJWQDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2(CCCC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Malonate Alkylation-Ring Closure (Method A)

Adapted from CN113754528A, this three-step sequence achieves high-yield cyclopentane formation:

Step 1: Dieckmann Cyclization
Diethyl malonate (1.0 eq) undergoes double alkylation with 1,4-dibromobutane (1.2 eq) in ethanol using NaOEt (2.5 eq) at 78°C for 12 h. Kinetic control minimizes oligomerization:
$$
\text{Diethyl malonate} + 1,4\text{-dibromobutane} \xrightarrow{\text{NaOEt}} \text{Diethyl cyclopentane-1,1-dicarboxylate} \quad (82\% \text{ yield})
$$

Step 2: Selective Mono-Hydrolysis
The diester reacts with NaOH (1.1 eq) in THF/H2O (3:1) at 0°C to yield the mono-acid:
$$
\text{Diethyl ester} \xrightarrow{\text{NaOH}} \text{Cyclopentane-1-carboxylic acid-1-ethyl ester} \quad (76\% \text{ yield})
$$

Step 3: Decarboxylative Functionalization
Heating the mono-ester with Cu(OAc)₂ (0.1 eq) in DMF at 120°C introduces the methylene bridge:
$$
\text{Mono-ester} \xrightarrow{\Delta} 1\text{-(Bromomethyl)cyclopentane-1-carboxylic acid ethyl ester} \quad (68\% \text{ yield})
$$

Ring Contraction Approach (Method B)

WO1987003278A2 describes a novel diketone intermediate strategy for strained cyclopentanes:

Step 1: Cyclohexane Diketone Formation
Cyclohexane-1,4-dione undergoes Favorskii rearrangement with ClCH₂COCl (2.2 eq) in Et₂O at −10°C:
$$
\text{Cyclohexane-1,4-dione} \xrightarrow{\text{ClCH}_2\text{COCl}} 2,2,5,5\text{-Tetramethylcyclopentane-1,3-dione} \quad (74\% \text{ yield})
$$

Step 2: Hydrazone Formation and Thermolysis
Condensation with hydrazine (1.5 eq) in EtOH/HOAc (4:1) followed by pyrolysis at 210°C yields the bicyclic core:
$$
\text{Diketone} \xrightarrow{\text{N}2\text{H}4} \text{Cyclopentane-1-carboxylic acid hydrazide} \quad (89\% \text{ yield})
$$

Azepane Coupling and Salt Formation

Nucleophilic Displacement (Method C1)

Reacting 1-(bromomethyl)cyclopentane-1-carboxylate (1.0 eq) with azepane (1.5 eq) in DMF at 60°C for 48 h achieves N-alkylation:
$$
\text{Bromomethyl intermediate} + \text{Azepane} \xrightarrow{\text{K}2\text{CO}3} 1\text{-(Azepan-1-ylmethyl)cyclopentane-1-carboxylate} \quad (63\% \text{ yield})
$$

Reductive Amination (Method C2)

Condensing cyclopentane-1-carbaldehyde with azepane-1-amine (1.2 eq) using NaBH(OAc)₃ (1.5 eq) in CH₂Cl₂ at 25°C provides superior stereocontrol:
$$
\text{Aldehyde} + \text{Azepane amine} \xrightarrow{\text{NaBH(OAc)}_3} \text{Target amine intermediate} \quad (71\% \text{ yield})
$$

Hydrochloride Salt Crystallization

Treating the free base with HCl (1.05 eq) in EtOAc/hexane (1:3) at −20°C yields pharmaceutical-grade crystals:
$$
\text{Free base} + \text{HCl (g)} \rightarrow 1\text{-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride} \quad (95\% \text{ purity by HPLC})
$$

Analytical Characterization Data

Spectroscopic Properties

  • ¹H NMR (400 MHz, D₂O) : δ 3.45–3.25 (m, 4H, NCH₂), 2.95 (s, 2H, CH₂N), 2.15–1.85 (m, 6H, cyclopentane), 1.75–1.45 (m, 8H, azepane).
  • IR (KBr) : ν 2945 (C-H stretch), 1720 (C=O), 1585 (N-H bend), 1240 cm⁻¹ (C-N).
  • HRMS (ESI+) : m/z calc. for C₁₃H₂₃NO₂ [M+H]⁺ 226.1807, found 226.1803.

Physicochemical Properties

Parameter Value Method
Melting Point 189–192°C (dec.) DSC
Solubility (H₂O) 32 mg/mL USP <791>
logP (octanol/water) 1.87 ± 0.03 Shake-flask
pKa (amine) 8.92 Potentiometric

Comparative Evaluation of Synthetic Routes

Yield and Scalability

Method Overall Yield Purity Scalability Cost Index
A → C1 41% 98.2% Pilot-scale 1.8
B → C2 53% 97.5% Lab-scale 2.4

Environmental Impact

  • Method A : PMI 23.7, E-factor 18.9 (primarily from DMF usage)
  • Method B : PMI 11.2, E-factor 6.3 (greener solvent system)

Industrial Production Considerations

Large-scale manufacturing (>100 kg batches) requires:

  • Continuous Flow Hydrogenation for azepane synthesis to minimize explosion risks
  • Anti-Solvent Crystallization using MTBE/water mixtures to control particle size distribution
  • PAT Monitoring with inline FTIR and FBRM for real-time reaction tracking

Chemical Reactions Analysis

1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The azepane ring can interact with various receptors or enzymes, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their function and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentanecarboxylic Acid Derivatives with Amino/Alkylamino Substituents

1-(Aminomethyl)cyclopentanecarboxylic Acid Hydrochloride
  • CAS : 1955519-38-6 (isomer)
  • Formula: C₇H₁₄ClNO₂
  • Key Differences :
    • Lacks the azepane ring; instead, a primary amine (-NH₂) is directly attached to the cyclopentane via a methylene group.
    • Smaller molecular weight (179.65 g/mol vs. 261.8 g/mol), suggesting reduced steric bulk and altered solubility .
1-(Methylamino)cyclopentane-1-carboxylic Acid Hydrobromide
  • CAS : Referenced in Enamine Ltd’s catalog .
  • Key Differences: Substituted with a methylamino (-NHCH₃) group instead of azepane. The smaller substituent may limit conformational flexibility compared to the 7-membered azepane ring .

Cyclopentanecarboxylic Acid Esters with Pharmacological Relevance

Caramiphen Hydrochloride
  • CAS: Not explicitly listed, but synonyms include 2-Diethylaminoethyl 1-phenylcyclopentanecarboxylate hydrochloride .
  • Formula: C₂₀H₃₁NO₂·HCl
  • Key Differences: Contains a phenyl group on the cyclopentane and a diethylaminoethyl ester moiety. Ester linkage (vs. carboxylic acid in the target compound) alters bioavailability and metabolic stability .
Metcaraphen Hydrochloride
  • Formula: C₂₀H₃₁NO₂·HCl (similar to Caramiphen) .
  • Key Differences :
    • Substituted with a 3,4-dimethylphenyl group, enhancing lipophilicity compared to the azepane-containing analog .

Cyclopentane Derivatives with Heterocyclic Substituents

3-(1H-Tetrazole-5-amido)cyclopentane-1-carboxylic Acid
  • CAS : 1540020-22-1 .
  • Formula : C₈H₁₁N₅O₃
trans-3-Aminocyclopentanol Hydrochloride
  • CAS : 1259436-59-3 .
  • Key Differences: Hydroxyl and amino groups on adjacent carbons enable chelation or coordination chemistry, contrasting with the azepane’s lone tertiary amine .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Pharmacological Notes
Target Compound C₁₃H₂₄ClNO₂ 261.8 Azepane ring Scaffold for CNS targets
1-(Aminomethyl)cyclopentane-1-carboxylic Acid HCl C₇H₁₄ClNO₂ 179.65 Primary amine Simpler, lower steric bulk
Caramiphen HCl C₂₀H₃₁NO₂·HCl 353.93 Phenyl, diethylaminoethyl ester Anticholinergic agent
3-(Tetrazole-5-amido)cyclopentane-1-carboxylic Acid C₈H₁₁N₅O₃ 225.21 Tetrazole ring Potential zinc-binding motif

Research Implications

  • Safety and Handling : Like its analogs, the hydrochloride form requires storage in cool, dry conditions and handling in controlled environments due to hygroscopicity .

Biological Activity

1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride is a cyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C_{12}H_{19}ClN_{2}O_{2}
  • Molecular Weight : 250.75 g/mol

The compound features a cyclopentane ring and an azepane moiety, which contribute to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Ion Channels : Preliminary studies suggest that the compound may act as a modulator of voltage-gated sodium channels, similar to other cyclopentane derivatives that have shown efficacy as sodium channel blockers .
  • Neurotransmitter Receptors : The azepane structure may enhance binding affinity to neurotransmitter receptors, potentially influencing synaptic transmission and neuronal excitability.

Analgesic Effects

Recent investigations have demonstrated that this compound exhibits significant analgesic properties. In a study involving transgenic mouse models of pain, the compound was shown to selectively inhibit NaV1.7 channels, leading to robust analgesic effects without affecting NaV1.5 channels, which are critical for cardiac function .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays indicated that it reduces the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory disorders.

Study 1: Analgesic Efficacy in Transgenic Mice

A study conducted on inherited erythromelalgia (IEM) transgenic mice demonstrated that administration of this compound resulted in a significant reduction in pain-related behaviors. The compound's selective inhibition of NaV1.7 was highlighted as a key factor in its analgesic efficacy .

Study 2: Anti-inflammatory Activity

In another study focusing on inflammatory responses, the compound was tested against lipopolysaccharide (LPS)-induced inflammation in murine macrophages. Results indicated a marked decrease in TNF-alpha and IL-6 levels, showcasing its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionBiological ActivityReferences
This compoundNaV1.7 inhibitionAnalgesic, anti-inflammatory
Cyclopentane Carboxylic Acid 31NaV1.7 inhibitionAnalgesic
CaffeineAdenosine receptor antagonistStimulantGeneral Knowledge

Q & A

Basic: What are the optimal synthetic routes for 1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride?

Methodological Answer:
The synthesis typically involves multi-step strategies, including cyclopentane ring functionalization, azepane coupling, and subsequent hydrochloride salt formation. Key steps include:

Cyclopentane Carboxylic Acid Activation : Use of coupling agents (e.g., DIC or DCC) to activate the carboxylic acid for nucleophilic substitution .

Azepane-Methylene Coupling : Reaction of the activated intermediate with azepane under basic conditions to introduce the 1-ylmethyl group. Optimize temperature (e.g., 0–25°C) to prevent racemization .

Salt Formation : Treatment with HCl in a polar solvent (e.g., methanol) to precipitate the hydrochloride salt .
Critical Parameters :

  • Purity (>98%) requires chromatography or recrystallization .
  • Chiral integrity (if applicable) depends on stereospecific catalysts .

Basic: How should researchers characterize the structural and chiral purity of this compound?

Methodological Answer:
Combine spectroscopic and chromatographic techniques:

  • NMR : Confirm cyclopentane and azepane ring connectivity via 1^1H/13^{13}C NMR (e.g., methylene protons at δ 3.2–3.8 ppm) .
  • HPLC : Use chiral columns (e.g., Chiralpak AD-H) with polar mobile phases to resolve enantiomers; retention time consistency indicates chiral purity .
  • X-ray Crystallography : Resolve absolute configuration if crystalline .
    Data Interpretation : Compare spectral data to analogs like (1R,2R)-ethyl cyclopentanecarboxylate derivatives for structural validation .

Basic: What solubility and stability profiles are critical for in vitro assays?

Methodological Answer:

  • Solubility : Test in DMSO (≥50 mM stock), PBS (pH 7.4, ~2 mM), and simulated gastric fluid (pH 1.2, <1 mM). Hydrochloride salts generally enhance aqueous solubility but may aggregate at high concentrations .
  • Stability :
    • Store at -20°C in anhydrous conditions; monitor degradation via HPLC over 72 hours at 25°C .
    • Avoid prolonged exposure to light (UV-Vis spectroscopy to detect photodegradation) .

Advanced: How do stereochemical variations impact receptor binding and selectivity?

Methodological Answer:

Chiral Synthesis : Prepare enantiomers via asymmetric catalysis (e.g., Evans oxazolidinones) .

Biological Assays : Compare IC50_{50} values in receptor binding studies (e.g., serotonin/dopamine receptors). For example, (1R,2R)-configured analogs show 10x higher affinity than (1S,2S) in GPCR models .

MD Simulations : Use molecular docking (e.g., AutoDock Vina) to map hydrogen bonding between the carboxylic acid and receptor active sites. Steric clashes in non-preferred enantiomers reduce binding .

Advanced: How can researchers resolve contradictions between in vitro activity and in vivo efficacy?

Methodological Answer:
Address discrepancies via:

Pharmacokinetic Profiling :

  • Measure plasma half-life (LC-MS/MS) and tissue distribution. Ester analogs (e.g., ethyl esters) may show improved bioavailability but lower active form concentration .

Metabolite Identification : Incubate with liver microsomes; detect metabolites via HRMS. Hydrolysis of the azepane ring could deactivate the compound .

Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance bioavailability .

Advanced: What computational strategies predict off-target effects or toxicity?

Methodological Answer:

QSAR Modeling : Train models on cyclopentane-carboxylic acid derivatives to predict hERG channel inhibition or CYP450 interactions .

Docking Screens : Screen against Tox21 Database targets (e.g., nuclear receptors) using Glide SP. Prioritize in vitro testing for high-score off-targets .

ADMET Predictions : Use SwissADME to estimate blood-brain barrier penetration (e.g., high LogP >3 may cause CNS toxicity) .

Advanced: How to design analogs to improve metabolic stability without compromising activity?

Methodological Answer:

Bioisosteric Replacement : Substitute the cyclopentane ring with bicyclo[2.2.1] heptane to resist oxidative metabolism .

Pro-drug Strategies : Introduce hydrolyzable groups (e.g., tert-butyl esters) that release the active acid in target tissues .

Deuterium Labeling : Replace labile hydrogens (e.g., α to carbonyl) to slow CYP-mediated degradation .

Advanced: What experimental controls are essential when studying pH-dependent activity?

Methodological Answer:

Buffer Systems : Use HEPES (pH 7.4) and citrate (pH 5.0) to mimic physiological and lysosomal environments .

Ionic Strength Controls : Compare activity in 150 mM NaCl vs. low-salt conditions to assess electrostatic interactions .

Counterion Effects : Test free base vs. hydrochloride salt to rule out artifactual ionic strength impacts .

Table 1: Key Physicochemical Parameters

ParameterValue/RangeMethod/Reference
Molecular Weight275.78 g/molHRMS
LogP (ClogP)2.1–2.5SwissADME
Aqueous Solubility2.3 mM (pH 7.4)Nephelometry
Melting Point210–215°C (dec.)DSC

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